1-(1-(4-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a boronic ester-functionalized pyrazole derivative, characterized by a 4-chlorophenyl ethyl substituent at the N1 position of the pyrazole ring and a pinacol boronic ester group at the C4 position. The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl scaffolds .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BClN2O2/c1-12(13-6-8-15(19)9-7-13)21-11-14(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQXPCMTPRLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(4-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 257298-95-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 266.57 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group and a dioxaborolane moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and cellular signaling pathways. Key areas of investigation include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. This is supported by structure-activity relationship (SAR) studies that highlight the importance of specific substituents on the pyrazole ring for enhancing efficacy against cancer cells.
- Mechanism of Action : The compound has been associated with the modulation of various signaling pathways involved in cell survival and apoptosis. It may act as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are crucial in cancer cell survival.
Antitumor Studies
In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H146 Small Cell Lung | 15 | Induction of apoptosis via PARP cleavage |
| MCF-7 Breast Cancer | 10 | Inhibition of Bcl-2/Bcl-xL proteins |
These results indicate that the compound's ability to induce apoptosis may be linked to its structural components, particularly the presence of the dioxaborolane group.
Case Studies
A notable study published in Cancer Research explored the effects of this compound on xenograft models. Mice treated with the compound showed significant tumor regression compared to control groups. The study reported:
- Tumor Volume Reduction : Up to 70% reduction in tumor size after 21 days of treatment.
- Biochemical Markers : Increased levels of cleaved caspase-3 and PARP were observed, confirming apoptosis induction.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data is limited, preliminary assessments indicate favorable absorption characteristics. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits a manageable safety profile with minimal adverse effects noted in animal models.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₄H₂₀BClO₂
- Molecular Weight : 266.57 g/mol
- CAS Number : 257298-95-6
- Structure : The compound features a pyrazole ring and a dioxaborolane moiety that contribute to its reactivity and functional properties.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a lead structure for developing new pharmaceuticals. Its unique molecular framework allows for modifications that can enhance biological activity and selectivity against specific targets.
Case Studies
- Anti-Cancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties by inducing apoptosis in cancer cells. The incorporation of the dioxaborolane moiety may enhance the compound's bioavailability and efficacy against tumor cells.
Agriculture
In agricultural applications, the compound's properties can be harnessed for developing eco-friendly pesticides and herbicides. The dioxaborolane structure is known for its ability to interact with biological systems, making it a candidate for pest control agents.
Case Studies
- Biopesticide Development : Studies have reported the synthesis of boron-containing compounds that exhibit insecticidal properties against common agricultural pests. This compound's structure could be optimized to enhance its effectiveness while minimizing environmental impact.
Material Science
The compound can also be utilized in material science for creating advanced materials with specific properties such as conductivity and stability.
Case Studies
- Polymer Synthesis : Research has explored the use of dioxaborolane derivatives in synthesizing polymers with enhanced thermal stability and mechanical properties. These materials are suitable for various industrial applications, including electronics and coatings.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physicochemical Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Steric Effects: Bulkier substituents (e.g., 4-chlorophenyl ethyl or benzyl) reduce coupling efficiency in Suzuki reactions compared to smaller groups like methyl. For example, methyl-substituted analogues achieve yields >80% in coupling reactions , while bulkier derivatives often require optimized conditions (e.g., microwave heating) to reach moderate yields (15–65%) .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance the electrophilicity of the boronic ester, accelerating cross-coupling rates. Conversely, electron-donating groups (e.g., methoxyethyl in ) may necessitate longer reaction times.
- Biological Activity: The 4-chlorophenyl group is prevalent in kinase inhibitors due to its ability to occupy hydrophobic pockets . Analogues with trifluoromethyl groups () exhibit improved metabolic stability, a critical factor in drug development.
Research Findings and Data
Reactivity in Cross-Coupling Reactions
- Coupling Efficiency: Methyl-substituted pyrazole-boronic esters exhibit superior reactivity, achieving coupling yields >80% with aryl halides . In contrast, the target compound’s 4-chlorophenyl ethyl group necessitates higher catalyst loading (e.g., 10 mol% Pd) and prolonged reaction times .
- Purification: Analogues with polar substituents (e.g., sulfonyl groups in ) require chromatographic purification, whereas lipophilic derivatives (e.g., ) are isolated via crystallization .
Preparation Methods
Borylation of Pyrazole Derivatives
A common approach to synthesize 4-borylated pyrazoles involves transition-metal-catalyzed borylation reactions. For example, palladium-catalyzed coupling of halogenated pyrazoles with bis(pinacolato)diboron or related boron reagents under inert atmosphere is widely used.
- Reaction Conditions : Typically, a palladium catalyst such as PdCl2(dppf)·CH2Cl2 or Pd2(dba)3 with appropriate phosphine ligands (e.g., JohnPhos) is employed.
- Solvents : Mixtures of N,N-dimethylformamide (DMF), 1,4-dioxane, or water are common.
- Bases : Potassium carbonate or cesium carbonate serve as bases.
- Temperature and Time : Reactions are conducted at 45–80 °C for 4–16 hours under inert atmosphere (argon or nitrogen).
An example from related pyrazole boronate syntheses shows:
| Parameter | Typical Value |
|---|---|
| Catalyst | PdCl2(dppf)·CH2Cl2 (0.1 eq) |
| Base | K2CO3 or Cs2CO3 (2 eq) |
| Solvent | DMF/H2O or 1,4-dioxane/H2O |
| Temperature | 45–80 °C |
| Reaction Time | 4–16 hours |
| Atmosphere | Argon or nitrogen |
| Yield | 30–75% (depending on substrate) |
This method is exemplified in the synthesis of related pyrazole boronate esters, such as 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Pyrazole Core Construction
The pyrazole ring is typically constructed via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or β-ketoesters.
- One-pot multi-component reactions catalyzed by Lewis acids (e.g., InCl3) have been reported for synthesizing substituted pyrazoles.
- Ultrasonic irradiation can enhance reaction rates and yields.
- Typical yields range from 80% to 95% for pyrazole derivatives under optimized conditions.
For instance, a four-component reaction involving ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile catalyzed by InCl3 in ethanol under ultrasound irradiation at 40 °C yielded pyrazole derivatives efficiently.
Specific Preparation of 1-(1-(4-Chlorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
While direct literature on this exact compound is limited, the following synthetic route is inferred from analogous compounds:
Synthesis of 1-(1-(4-Chlorophenyl)ethyl)pyrazole
- Prepared by condensation of 4-chloroacetophenone with hydrazine derivatives to form the N-substituted pyrazole.
- Alternatively, N-alkylation of pyrazole with 1-(4-chlorophenyl)ethyl halides or equivalents.
Introduction of the Boronate Ester Group at the 4-Position
- Halogenation (e.g., bromination) at the 4-position of the pyrazole ring.
- Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
-
- Flash chromatography on silica gel with gradients of petroleum ether and ethyl acetate is commonly used.
- Final compound isolated as a solid, characterized by NMR, LCMS, and other spectroscopic techniques.
Data Table Summarizing Preparation Conditions from Analogous Compounds
Research Findings and Notes
- The palladium-catalyzed borylation is sensitive to ligand and base choice; JohnPhos and cesium carbonate have been shown to improve yields and reaction rates.
- Reaction times vary significantly depending on substrate sterics and electronics; electron-deficient aryl substituents like 4-chlorophenyl may require longer times or higher temperatures.
- Ultrasonic irradiation during pyrazole formation reduces reaction time drastically while maintaining high yields.
- The boronate ester moiety is stable under mild chromatographic conditions, allowing for efficient purification.
- Characterization by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and LCMS confirms the structure and purity of the final compound.
Q & A
Q. Methodological considerations :
- Ligand screening : Test bulky ligands (e.g., SPhos) to stabilize the palladium catalyst and reduce protodeboronation .
- Solvent effects : Use mixed solvents (e.g., THF/H₂O) to enhance solubility of aryl halides and boronate esters .
- Base selection : K₂CO₃ or Cs₂CO₃ in stoichiometric excess (2–3 eq.) improves reaction kinetics .
Troubleshooting : - If yields drop below 60%, analyze residual boronic acid via LC-MS and adjust stoichiometry or degassing protocols .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Q. Key methods :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl; dioxaborolane methyl groups at δ 1.3 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2 for C₁₈H₂₂BClN₂O₂) .
- IR spectroscopy : Detect B-O stretching vibrations (~1350 cm⁻¹) .
Advanced: How should researchers systematically resolve batch-to-batch yield inconsistencies?
Q. Stepwise approach :
Variable isolation : Test individual parameters (catalyst batch, solvent purity, reaction time).
Kinetic profiling : Use in-situ monitoring (e.g., ReactIR) to identify incomplete conversions or side reactions .
Statistical design : Apply DOE (Design of Experiments) to assess interactions between variables (e.g., temperature vs. ligand ratio) .
Case study : A 20% yield drop was traced to residual moisture in THF, resolved by molecular sieves during solvent drying .
Advanced: How can computational modeling predict reactivity and stability under varying conditions?
Q. Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric hindrance at the boron center .
- Solvent modeling : Employ COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF vs. DMSO) .
- Degradation pathways : Simulate hydrolysis of the dioxaborolane group under acidic conditions to guide storage protocols (e.g., refrigeration at 4°C) .
Basic: What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Keep in amber vials under argon at 2–8°C to prevent boronate ester hydrolysis .
- Waste disposal : Neutralize with aqueous NaOH before incineration to degrade boron-containing by-products .
Advanced: How can researchers validate the compound’s role in catalytic cycles for mechanistic studies?
Q. Approaches :
- Isotopic labeling : Use ¹⁰B-enriched dioxaborolane to track boron transfer via NMR .
- Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- X-ray crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm coordination geometry .
Advanced: What strategies mitigate instability during long-term storage?
- Lyophilization : Freeze-dry the compound under vacuum to remove residual solvents .
- Additives : Include 1% BHT (butylated hydroxytoluene) to inhibit oxidation of the chlorophenyl group .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
